Tert-butyl 2-((fluorosulfonyl)methyl)morpholine-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(fluorosulfonylmethyl)morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO5S/c1-10(2,3)17-9(13)12-4-5-16-8(6-12)7-18(11,14)15/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMSILWBYYTXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-((fluorosulfonyl)methyl)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as thionyl chloride, to form morpholine.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation of the morpholine nitrogen using tert-butyl bromide in the presence of a base like potassium carbonate.
Addition of the Fluorosulfonyl Group: The fluorosulfonyl group is introduced through the reaction of the morpholine derivative with fluorosulfonyl chloride under controlled conditions.
Carboxylation: The final step involves the carboxylation of the morpholine derivative to form the carboxylate ester, typically using a carboxylating agent such as carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the fluorosulfonyl group, converting it to a sulfonyl group or further to a sulfide.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under mild to moderate conditions.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Sulfonyl or sulfide derivatives.
Substitution: Substituted morpholine derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-((fluorosulfonyl)methyl)morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The fluorosulfonyl group can interact with various biological targets, providing insights into enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The morpholine ring is a common motif in many pharmaceuticals, and modifications of this compound could lead to new drug candidates.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of tert-butyl 2-((fluorosulfonyl)methyl)morpholine-4-carboxylate involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The morpholine ring can interact with various receptors or enzymes, modulating their function. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: tert-Butyl (R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
This compound (CAS: 1416444-68-2) shares the morpholine-carboxylate backbone but differs in substituents:
- Substituents : A hydroxymethyl group at position 6 and dimethyl groups at positions 2 and 2′ of the morpholine ring .
- Molecular Formula: C₁₂H₂₃NO₄
- Molecular Weight : 245.32 g/mol .
Key Differences:
Functional Groups :
- The fluorosulfonylmethyl group in the target compound is strongly electron-withdrawing and reactive, enabling sulfonamide bond formation or nucleophilic substitution .
- The hydroxymethyl group in the analog is nucleophilic and suited for esterification or oxidation reactions .
Reactivity and Stability :
- Fluorosulfonyl groups are prone to hydrolysis and require careful handling under anhydrous conditions .
- Hydroxymethyl derivatives are generally more stable but less reactive in electrophilic pathways.
Molecular Weight and Solubility: The target compound’s higher molecular weight (283.32 vs. 245.32 g/mol) and polar fluorosulfonyl group may reduce solubility in nonpolar solvents compared to the hydroxymethyl analog .
Applications :
Comparison Table
Research Findings and Limitations
- Synthetic Utility : The fluorosulfonyl group’s versatility is highlighted in cross-coupling reactions, though its instability necessitates advanced handling techniques .
- Data Gaps: Limited information exists on the biological activity or pharmacokinetic profiles of these compounds. Comparative solubility and stability studies under varying conditions are also lacking.
Biological Activity
Tert-butyl 2-((fluorosulfonyl)methyl)morpholine-4-carboxylate (CAS No. 1955532-06-5) is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including enzyme inhibition, antimicrobial properties, and structure-activity relationships (SAR).
- Molecular Formula : C₁₀H₁₈FNO₅S
- Molecular Weight : 283.32 g/mol
- Structure : The compound contains a morpholine ring, a tert-butyl group, and a fluorosulfonyl methyl moiety.
Biological Activity Overview
Research indicates that compounds containing fluorosulfonyl groups often exhibit significant biological activities, including enzyme inhibition and antimicrobial effects. The presence of fluorine enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for drug development.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Enzyme inhibition is crucial in the development of therapeutic agents targeting various diseases, particularly cancer and infectious diseases.
- Mechanism of Action :
- The fluorosulfonyl group is known to interact with nucleophilic sites on enzymes, potentially leading to irreversible inhibition.
- This compound may serve as a model for studying interactions with specific enzymes involved in metabolic pathways.
Antimicrobial Activity
The antimicrobial properties of fluorinated compounds have been well-documented. This compound is hypothesized to possess antimicrobial activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) :
- Preliminary studies suggest that this compound may exhibit significant activity against Gram-positive bacteria.
- Further research is needed to establish precise MIC values and compare them with established antibiotics.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of new compounds. The incorporation of different substituents can significantly influence the potency and selectivity of the compound.
| Substituent | Effect on Activity |
|---|---|
| Fluorosulfonyl | Increases lipophilicity and potential enzyme interaction |
| Tert-butyl | Enhances stability and solubility |
| Morpholine ring | Provides structural rigidity and potential for interaction with biological targets |
Case Studies
-
Study on Enzyme Inhibition :
- A study conducted on related morpholine derivatives showed that modifications at the 4-position significantly affected their inhibitory potency against specific kinases involved in cancer progression.
- This compound may follow similar trends, warranting further investigation into its effects on kinases like CDK9.
-
Antimicrobial Testing :
- Recent tests on structurally similar fluorinated compounds demonstrated promising results against Staphylococcus aureus and Escherichia coli, suggesting that this compound could exhibit comparable antimicrobial properties.
- The effectiveness was measured using standard broth dilution methods to determine MIC values.
Q & A
Q. What are the key synthetic methodologies for preparing tert-butyl 2-((fluorosulfonyl)methyl)morpholine-4-carboxylate?
The synthesis typically involves two stages: (1) functionalization of the morpholine ring and (2) introduction of the fluorosulfonyl group. Starting with tert-butyl-protected morpholine derivatives, nucleophilic substitution at the 2-position with chloromethyl or bromomethyl intermediates is common. Fluorosulfonylation is achieved using sulfuryl fluoride (SO₂F₂) under controlled anhydrous conditions, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Key challenges include avoiding hydrolysis of the fluorosulfonyl group and maintaining stereochemical integrity during substitution.
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity, with distinct signals for the tert-butyl group (~1.4 ppm) and fluorosulfonyl proton environments (~3.5–4.5 ppm).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used to resolve crystal structures, particularly for verifying stereochemistry and bond angles in the morpholine ring .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~337.3 g/mol).
Q. What safety protocols are recommended for handling this compound?
While specific toxicity data are limited, general precautions include:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fluorosulfonyl vapors, which may hydrolyze to release HF.
- Storage : Anhydrous conditions (desiccator, argon atmosphere) at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
Chiral resolution techniques are critical. For enantiomerically pure derivatives:
- Chiral Auxiliaries : Use (R)- or (S)-tert-butyl morpholine precursors (e.g., (R)-tert-butyl 2-(chloromethyl)morpholine-4-carboxylate) to direct stereochemistry during fluorosulfonylation .
- Chromatography : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, with mobile phases optimized for polar sulfonyl groups .
Q. What is the compound’s stability under varying pH and temperature conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >150°C, with the fluorosulfonyl group being the most labile.
- pH Sensitivity : Hydrolysis studies in buffered solutions (pH 3–10) reveal rapid degradation under alkaline conditions (pH >8) due to nucleophilic attack on the sulfonyl moiety. Stabilizers like triethylamine are recommended in reaction media .
Q. How is this compound utilized in medicinal chemistry research?
It serves as a versatile intermediate:
- Sulfonylating Agent : Reacts with amines or alcohols to generate sulfonamides/sulfonate esters for kinase inhibitor libraries.
- Protease Inhibitors : The morpholine ring enhances solubility, while the fluorosulfonyl group acts as an electrophilic "warhead" in covalent inhibitors .
Q. What computational methods support its application in drug design?
- Density Functional Theory (DFT) : Models fluorosulfonyl group reactivity, predicting electrophilic sites for covalent binding.
- Molecular Docking : Leverages X-ray crystallographic data (e.g., CCDC entries) to simulate interactions with target proteins like proteases .
Contradictions and Validation
- Stereochemical Assignments : Conflicting reports on enantiomeric purity in early synthesis routes highlight the need for chiral HPLC validation .
- Fluorosulfonyl Reactivity : BenchChem claims anti-cancer activity (excluded per guidelines), but peer-reviewed studies focus on its role as an intermediate, not a therapeutic agent (unreliable source).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
